molecular formula C7H11ClN2O2S B572196 Ethyl 5-amino-2-methylthiazole-4-carboxylate hydrochloride CAS No. 1337879-77-2

Ethyl 5-amino-2-methylthiazole-4-carboxylate hydrochloride

Cat. No.: B572196
CAS No.: 1337879-77-2
M. Wt: 222.687
InChI Key: JZNJGKRBEMLGGE-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-methylthiazole-4-carboxylate hydrochloride is a chemical compound with the molecular formula C7H10N2O2S·HCl It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2-methylthiazole-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .

Scientific Research Applications

Ethyl 5-amino-2-methylthiazole-4-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-2-methylthiazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the thiazole ring .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate
  • 5-Amino-2-methylthiazole-4-carboxylic acid
  • 2-Methylthiazole-5-amine

Uniqueness

Ethyl 5-amino-2-methylthiazole-4-carboxylate hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

CAS No.

1337879-77-2

Molecular Formula

C7H11ClN2O2S

Molecular Weight

222.687

IUPAC Name

ethyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate;hydrochloride

InChI

InChI=1S/C7H10N2O2S.ClH/c1-3-11-7(10)5-6(8)12-4(2)9-5;/h3,8H2,1-2H3;1H

InChI Key

JZNJGKRBEMLGGE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=N1)C)N.Cl

Synonyms

ethyl 5-aMino-2-Methylthiazole-4-carboxylate hydrochloride

Origin of Product

United States

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